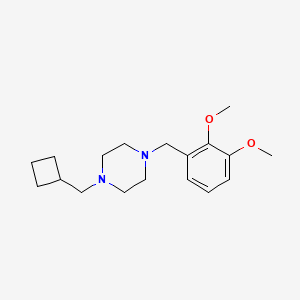![molecular formula C19H15FO4 B5229805 Ethyl 2-[2-(4-fluorophenyl)-1,3-dioxoinden-2-yl]acetate](/img/structure/B5229805.png)
Ethyl 2-[2-(4-fluorophenyl)-1,3-dioxoinden-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[2-(4-fluorophenyl)-1,3-dioxoinden-2-yl]acetate is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl group and a dioxoindene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-fluorophenyl)-1,3-dioxoinden-2-yl]acetate typically involves the condensation of 4-fluorobenzaldehyde with phthalic anhydride to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process. For example, the use of acidic or basic catalysts can promote the condensation reaction, while solvents like ethanol or methanol can be used to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-[2-(4-fluorophenyl)-1,3-dioxoinden-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Ethyl 2-[2-(4-fluorophenyl)-1,3-dioxoinden-2-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are investigated for their potential therapeutic effects, such as anti-inflammatory or analgesic activities.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of Ethyl 2-[2-(4-fluorophenyl)-1,3-dioxoinden-2-yl]acetate involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied.
類似化合物との比較
Similar Compounds
Ethyl 2-(4-fluorophenyl)acetate: This compound shares the fluorophenyl group but lacks the dioxoindene moiety.
2-(4-Fluorophenyl)-1,3-dioxoindane: This compound contains the dioxoindene structure but does not have the ethyl acetate group.
Uniqueness
Ethyl 2-[2-(4-fluorophenyl)-1,3-dioxoinden-2-yl]acetate is unique due to the combination of its fluorophenyl and dioxoindene groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the fluorophenyl group can enhance the compound’s stability and reactivity, while the dioxoindene moiety can contribute to its biological activity.
特性
IUPAC Name |
ethyl 2-[2-(4-fluorophenyl)-1,3-dioxoinden-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO4/c1-2-24-16(21)11-19(12-7-9-13(20)10-8-12)17(22)14-5-3-4-6-15(14)18(19)23/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCINQJQNCYHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B5229729.png)

![Methyl 4-[3-[2-(4-methoxyphenyl)ethyl-(methylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B5229752.png)
![N-cyclooctyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5229763.png)
![N-[(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5229784.png)
![Methyl 4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]benzoate](/img/structure/B5229788.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5229791.png)
![3,5-dimethoxypyrrolo[3,4-f]isoindole-1,7-diimine](/img/structure/B5229798.png)
![2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)tetrazol-2-yl]-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide](/img/structure/B5229806.png)
![2-{2-[1-(2-anilino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B5229809.png)
![4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide](/img/structure/B5229816.png)


![N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5229826.png)
